

A Comprehensive Spectroscopic Guide to Ethyl 2-Acetoxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 2-acetoxybenzoate**

Cat. No.: **B1584812**

[Get Quote](#)

This technical guide provides an in-depth analysis of the key spectroscopic data for **ethyl 2-acetoxybenzoate** (also known as ethyl acetylsalicylate), a molecule of significant interest in synthetic chemistry and drug development. For researchers and scientists, a thorough understanding of its spectral characteristics is paramount for structural verification, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, and providing validated protocols for data acquisition.

The structural formula of **ethyl 2-acetoxybenzoate** is $C_{11}H_{12}O_4$, with a molecular weight of 208.21 g/mol .[\[1\]](#)[\[2\]](#) Its identity is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), each providing a unique and complementary piece of the structural puzzle.

Molecular Structure of Ethyl 2-Acetoxybenzoate

Caption: 2D structure of **ethyl 2-acetoxybenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1H NMR Spectroscopy

Proton NMR (^1H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of **ethyl 2-acetoxybenzoate** is characterized by distinct signals for the ethyl group, the acetyl group, and the aromatic protons.

Table 1: ^1H NMR Data for **Ethyl 2-Acetoxybenzoate** (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 7.1	Multiplet	4H	Ar-H
4.40	Quartet (q)	2H	-O-CH ₂ -CH ₃
2.35	Singlet (s)	3H	-O-C(=O)-CH ₃

| 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation of the ^1H NMR Spectrum: The ^1H NMR spectrum provides clear, unambiguous evidence for the structure of **ethyl 2-acetoxybenzoate**.

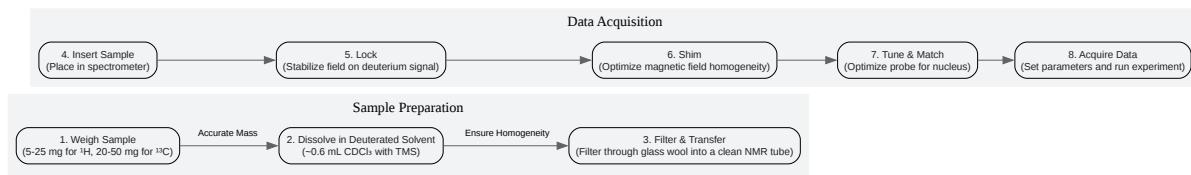
- Aromatic Region (δ 8.0 - 7.1): The complex multiplet integrating to four protons is characteristic of a disubstituted benzene ring. The specific pattern and chemical shifts within this region are dictated by the electronic effects of the ortho-acetoxy and ester substituents.
- Ethyl Group (δ 4.40 and 1.38): The presence of an ethyl ester is confirmed by two key signals. The downfield quartet at δ 4.40 ppm corresponds to the methylene (-CH₂-) protons, which are deshielded by the adjacent oxygen atom.^{[3][4]} This quartet arises from coupling to the three protons of the neighboring methyl group. The upfield triplet at δ 1.38 ppm, integrating to three protons, is assigned to the terminal methyl (-CH₃) group, split by the two protons of the adjacent methylene group.
- Acetyl Group (δ 2.35): A sharp singlet integrating to three protons at approximately δ 2.35 ppm is the characteristic signature of the acetyl methyl group (-COCH₃). Its protons are deshielded by the adjacent carbonyl group, and as there are no neighboring protons to couple with, the signal appears as a singlet.^[4]

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and characterization of the functional groups.

Table 2: ^{13}C NMR Data for **Ethyl 2-Acetoxybenzoate** (CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 169.5	Acetyl C=O
~ 165.0	Ethyl Ester C=O
~ 150.0	Ar-C-O
~ 134.0 - 121.0	Aromatic CH & C-COOEt
~ 61.5	-O-CH ₂ -CH ₃
~ 21.0	-O-C(=O)-CH ₃


| ~ 14.0 | -O-CH₂-CH₃ |

Interpretation of the ^{13}C NMR Spectrum: The ^{13}C NMR spectrum corroborates the structure derived from ^1H NMR data.

- Carbonyl Carbons ($\delta > 160$): Two distinct signals are observed in the downfield region, characteristic of carbonyl carbons. The peak around δ 169.5 ppm is assigned to the acetyl carbonyl, while the peak at ~165.0 ppm corresponds to the ethyl ester carbonyl.[5][6]
- Aromatic Carbons (δ 150 - 121): The signals for the six carbons of the benzene ring appear in this range. The carbon attached to the acetoxy group (Ar-C-O) is the most deshielded among the ring carbons, appearing around δ 150.0 ppm. The other five aromatic carbons produce signals between δ 134.0 and 121.0 ppm.[6]
- Aliphatic Carbons ($\delta < 70$): The upfield region contains the signals for the aliphatic carbons. The methylene carbon (-O-CH₂-) of the ethyl group is found around δ 61.5 ppm, deshielded by the ester oxygen. The acetyl methyl carbon (-COCH₃) appears near δ 21.0 ppm, and the terminal methyl carbon of the ethyl group is the most shielded, appearing at approximately δ 14.0 ppm.[5]

Experimental Protocol for NMR Spectroscopy

The integrity of NMR data is critically dependent on meticulous sample preparation.[7]

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample preparation and data acquisition.

- Sample Weighing: Accurately weigh 5-25 mg of **ethyl 2-acetoxybenzoate** for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean vial.[7][8]
- Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃). Chloroform-d is a common choice for nonpolar organic compounds.[7][9] Include an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]
- Dissolution & Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then perform a series of automated or manual procedures:
 - Locking: The magnetic field is stabilized by locking onto the deuterium signal of the solvent.[7]

- Shimming: The magnetic field is homogenized across the sample to ensure sharp, well-resolved peaks.[7]
- Tuning: The probe is tuned to the specific nucleus being observed (e.g., ^1H or ^{13}C) to maximize signal sensitivity.[7]
- Data Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule.[10] It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Table 3: Key IR Absorptions for **Ethyl 2-Acetoxybenzoate**

Frequency Range (cm^{-1})	Bond Vibration	Intensity	Assignment
3100-3000	C-H Stretch	Medium	Aromatic (sp^2)
2980-2850	C-H Stretch	Medium	Aliphatic (sp^3)
~ 1765	C=O Stretch	Strong, Sharp	Acetyl Ester
~ 1730	C=O Stretch	Strong, Sharp	Ethyl Ester
~ 1600, ~1485	C=C Stretch	Medium	Aromatic Ring
~ 1200	C-O Stretch	Strong	Acetoxy (Aryl-O)

| ~ 1100 | C-O Stretch | Strong | Ester (O-Alkyl) |

Interpretation of the IR Spectrum: The IR spectrum of **ethyl 2-acetoxybenzoate** is dominated by strong absorptions from its two distinct ester functional groups.

- Carbonyl (C=O) Stretching Region: This is the most diagnostic region of the spectrum. Two strong, sharp peaks are expected. The absorption at the higher wavenumber (~1765 cm^{-1}) is characteristic of the phenyl acetate (acetoxy) group. The second strong peak, at a slightly

lower wavenumber (~1730 cm⁻¹), is attributed to the conjugated ethyl ester group.[11][12] The conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[4]

- C-H Stretching Region: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring (sp² carbons), while those just below 3000 cm⁻¹ are from the C-H bonds of the ethyl and acetyl groups (sp³ carbons).
- Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of peaks, including the strong C-O stretching vibrations of the two ester groups around 1200-1100 cm⁻¹.[13][14] Aromatic C=C stretching bands also appear around 1600 and 1485 cm⁻¹. While complex, this region is unique to the molecule and serves as a "fingerprint" for identification.[13]

Experimental Protocol for FT-IR Spectroscopy (Thin Film Method)

For a liquid sample like **ethyl 2-acetoxybenzoate**, the thin film method is straightforward and efficient.

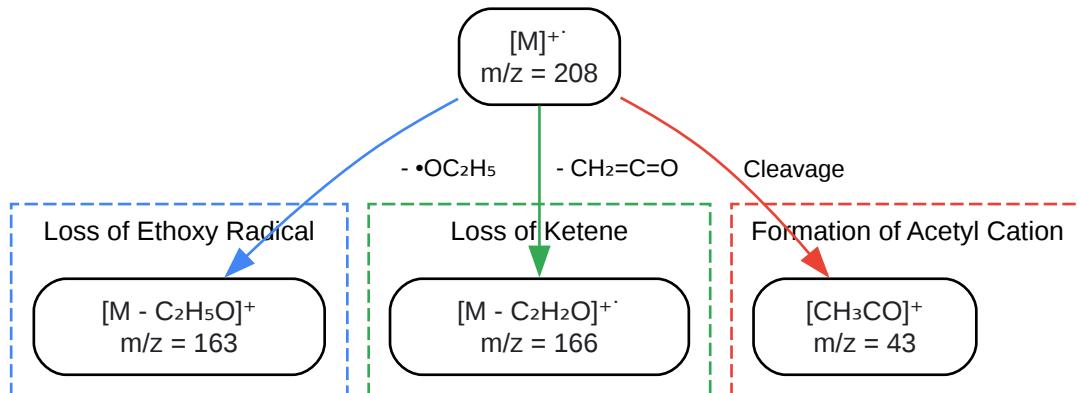
- Prepare Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them only by the edges to avoid moisture contamination from fingerprints.
- Apply Sample: Place a single drop of **ethyl 2-acetoxybenzoate** onto the center of one plate.
- Form Film: Gently place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
- Acquire Spectrum: Place the sandwiched plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.
- Cleaning: After analysis, disassemble the plates, clean them thoroughly with a dry solvent (e.g., acetone or methylene chloride), and return them to the desiccator to prevent fogging from atmospheric moisture.[15]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.^[16] It provides the exact molecular weight and crucial information about a molecule's structure through the analysis of its fragmentation patterns.

Table 4: Expected Key Ions in the Mass Spectrum of **Ethyl 2-Acetoxybenzoate**

m/z	Ion	Loss from Molecular Ion
208	$[\text{C}_{11}\text{H}_{12}\text{O}_4]^{+}$	Molecular Ion (M^{+})
166	$[\text{C}_9\text{H}_{10}\text{O}_3]^{+}$	Loss of $\cdot\text{CH}_2=\text{C}=\text{O}$ (ketene)
163	$[\text{C}_9\text{H}_7\text{O}_3]^{+}$	Loss of $\cdot\text{OC}_2\text{H}_5$ (ethoxy radical)
138	$[\text{C}_8\text{H}_6\text{O}_2]^{+}$	Loss of $\text{C}_2\text{H}_5\text{OH}$ (ethanol)
121	$[\text{C}_7\text{H}_5\text{O}_2]^{+}$	Loss of $\cdot\text{OC}_2\text{H}_5$ and CO


| 43 | $[\text{CH}_3\text{CO}]^{+}$ | Acetyl Cation |

Interpretation of the Mass Spectrum: Under electron ionization (EI), the **ethyl 2-acetoxybenzoate** molecule will ionize and fragment in predictable ways.

- Molecular Ion (m/z 208): The peak corresponding to the intact radical cation (M^{+}) should be observed, confirming the molecular weight of 208.^[17]
- Key Fragmentation Pathways: The fragmentation is driven by the stability of the resulting ions and neutral fragments.
 - Loss of Ethoxy Radical (m/z 163): A common fragmentation for ethyl esters is the loss of the ethoxy radical ($\cdot\text{OC}_2\text{H}_5$, 45 Da), leading to a stable acylium ion at m/z 163.
 - Loss of Ketene (m/z 166): A characteristic fragmentation of aryl acetates is the loss of a neutral ketene molecule ($\text{CH}_2=\text{C}=\text{O}$, 42 Da), resulting in a fragment corresponding to the ethyl salicylate radical cation at m/z 166.
 - Formation of Acetyl Cation (m/z 43): The cleavage of the acetoxy group bond can produce the highly stable acetyl cation ($[\text{CH}_3\text{CO}]^{+}$), which often appears as a prominent base peak

in the spectrum.

Visualization of Key Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Major fragmentation pathways for **ethyl 2-acetoxybenzoate** in EI-MS.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** A small amount of the sample is introduced into the instrument, often via direct infusion or coupled with a gas chromatograph (GC-MS) for separation and analysis of complex mixtures.[18]
- **Ionization:** In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization). This process ejects an electron from the molecule, forming a positively charged radical ion (molecular ion).[17][19]
- **Mass Analysis:** The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[18][19]
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]

Conclusion

The collective data from ^1H NMR, ^{13}C NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of **ethyl 2-acetoxybenzoate**. ^1H and ^{13}C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy identifies the key ester functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques offer an unequivocal confirmation of the molecule's structure, providing researchers with the robust analytical foundation required for advanced scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-acetoxybenzoate | C11H12O4 | CID 10728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 2-ACETOXYBENZOATE price,buy ETHYL 2-ACETOXYBENZOATE - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. Experimental Design [web.mit.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Ethyl 2-Acetoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584812#spectroscopic-data-of-ethyl-2-acetoxybenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com